molecular formula C16H17ClN4O B11194269 3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11194269
M. Wt: 316.78 g/mol
InChI Key: XHHHZFLRMKXGNX-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the chloro group. One common synthetic route involves the reaction of 2-chloropyrimidine with piperidine under basic conditions to form the intermediate 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to the specific combination of the chloro group, piperidine ring, and pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

3-chloro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H17ClN4O/c17-13-6-4-5-12(9-13)15(22)20-14-10-18-16(19-11-14)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8H2,(H,20,22)

InChI Key

XHHHZFLRMKXGNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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